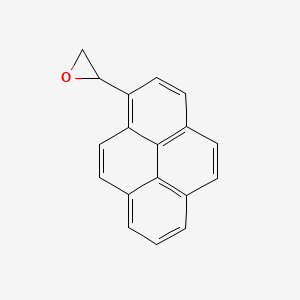

1-Pyrenyloxirane

Description

1-Pyrenyloxirane (CAS: 61695-74-7), also known as 1-epoxyethylpyrene, is a polycyclic aromatic hydrocarbon (PAH) epoxide with the molecular formula C₁₈H₁₂O and a molecular weight of 244.30 g/mol . It is structurally characterized by a pyrene moiety fused to an oxirane (epoxide) group. This compound is notable for its high mutagenic activity in bacterial and mammalian systems, as demonstrated in studies using Salmonella typhimurium strains TA98 and TA100, where it exhibited mutagenicity at concentrations as low as 100 pmol/plate . Additionally, 1-pyrenyloxirane has been shown to induce DNA unwinding in supercoiled SV40 DNA at concentrations starting from 0.023 µM, highlighting its ability to interact covalently with DNA .

Properties

CAS No. |

61695-74-7 |

|---|---|

Molecular Formula |

C18H12O |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

2-pyren-1-yloxirane |

InChI |

InChI=1S/C18H12O/c1-2-11-4-5-13-6-8-14(16-10-19-16)15-9-7-12(3-1)17(11)18(13)15/h1-9,16H,10H2 |

InChI Key |

SWMBSMJCJWZRNR-UHFFFAOYSA-N |

SMILES |

C1C(O1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Canonical SMILES |

C1C(O1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Other CAS No. |

61695-74-7 |

Synonyms |

1-pyrenyloxirane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Mutagenicity in Bacterial Assays

1-Pyrenyloxirane demonstrates significantly higher mutagenic activity compared to other hydrocarbon epoxides. For instance:

- In S. typhimurium TA100, 1-pyrenyloxirane was 10-fold more mutagenic than 4-pyrenyloxirane .

- Its mutagenicity in TA98 was comparable to 9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene (a well-characterized mutagenic metabolite of benzo(a)pyrene) but exceeded that of 6-chrysenyloxirane and 9-anthryloxirane .

Table 1: Mutagenicity of Selected Epoxides in S. typhimurium

| Compound | TA98 Activity (Relative) | TA100 Activity (Relative) | |

|---|---|---|---|

| 1-Pyrenyloxirane | High | High | |

| 4-Pyrenyloxirane | Moderate | Low | |

| 9,10-Epoxy-BaP* | High | Moderate | |

| 6-Chrysenyloxirane | Low | Low |

*Benzo(a)pyrene (BaP) metabolite.

DNA Interaction and Unwinding

1-Pyrenyloxirane’s ability to unwind supercoiled DNA correlates with its mutagenic potency. It requires 0.023 µM to fully unwind SV40 DNA, outperforming 9-phenanthryloxirane (3 µM) and styrene oxide (>3 µM) . This property is linked to its planar pyrene group, which facilitates intercalation into DNA.

Tumor-Initiating Activity

Despite its high mutagenicity, 1-pyrenyloxirane’s parent hydrocarbon, cyclopenta(c,d)pyrene, exhibits weak tumor-initiating activity in mouse skin models. For example:

- Benzo(a)pyrene (non-epoxidized) showed 20-fold higher tumorigenicity than cyclopenta(c,d)pyrene .

- This discrepancy suggests that metabolic stability, detoxification pathways (e.g., epoxide hydrolase activity), and DNA repair efficiency influence carcinogenic outcomes .

Key Research Findings

Structure-Activity Relationship : The position of the epoxide group critically influences mutagenicity. For pyrenyloxiranes, the 1-position (as in 1-pyrenyloxirane) confers higher reactivity than the 4-position due to steric and electronic effects .

Contrast with Benzo(a)pyrene: While 1-pyrenyloxirane is more mutagenic than benzo(a)pyrene metabolites in bacterial assays, benzo(a)pyrene remains more carcinogenic in vivo, underscoring the complexity of extrapolating in vitro mutagenicity to in vivo risk .

Role of DNA Adduct Stability : 1-Pyrenyloxirane forms stable DNA adducts resistant to repair, contributing to its persistence as a mutagenic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.